molecular formula C12H8BrNO3 B8316051 3-(6-Bromo-pyridin-3-yloxy)-benzoic acid

3-(6-Bromo-pyridin-3-yloxy)-benzoic acid

Cat. No.: B8316051
M. Wt: 294.10 g/mol
InChI Key: SMBPQMHZNDVLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromo-pyridin-3-yloxy)-benzoic acid is a heterocyclic carboxylic acid derivative combining a benzoic acid core with a 6-bromo-substituted pyridine ring linked via an ether oxygen. This structural motif confers unique physicochemical properties, including altered acidity, solubility, and reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H8BrNO3

Molecular Weight

294.10 g/mol

IUPAC Name

3-(6-bromopyridin-3-yl)oxybenzoic acid

InChI

InChI=1S/C12H8BrNO3/c13-11-5-4-10(7-14-11)17-9-3-1-2-8(6-9)12(15)16/h1-7H,(H,15,16)

InChI Key

SMBPQMHZNDVLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=C(C=C2)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Substituted Benzoic Acid Derivatives

4-(6-Bromopyridin-2-yl)benzoic acid
  • Structure : Benzoic acid substituted with a 6-bromo-pyridine at the 4-position (direct C–C bond instead of an ether linkage).
  • Key Differences : The absence of an ether bridge reduces conformational flexibility compared to the target compound. This may influence binding affinity in receptor-ligand interactions. Similarity score: 0.79 .
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
  • Structure : A fluorine atom at the benzoic acid’s 2-position and a methoxy-pyridine at the 4-position.
  • Key Differences : Methoxy substitution increases electron density on the pyridine, reducing electrophilicity compared to bromine. Fluorine’s electronegativity enhances acidity (pKa ~2.7 vs. ~4.2 for unsubstituted benzoic acid) .
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
  • Structure : Bromo-fluoro-substituted benzamide with a methylpyridine group.
  • Key Differences: The amide linkage replaces the ether bridge, enabling hydrogen bonding.

Bromopyridine-Acrylic Acid Derivatives

3-(6-Bromopyridin-3-yl)acrylic acid
  • Structure : Acrylic acid linked to a 6-bromo-pyridine.
  • Key Differences : The acrylic acid moiety introduces α,β-unsaturation, enabling Michael addition reactions, unlike the benzoic acid core. Similarity score: 0.83 .

Sulfonated and Hydroxylated Benzoic Acids

3-(Sulfooxy)benzoic acid
  • Structure : Benzoic acid with a sulfoxy group at the 3-position.
  • Key Differences : The sulfoxy group increases water solubility and acidity (pKa ~1.5) but lacks the pyridine ring’s aromatic nitrogen, critical for coordination chemistry .

Data Table: Comparative Analysis

Compound Name Substituents Key Properties Applications Reference
3-(6-Bromo-pyridin-3-yloxy)-benzoic acid 6-Br-pyridinyloxy, 3-position Moderate lipophilicity, pKa ~3.9 Drug intermediates, agrochemicals
4-(6-Bromopyridin-2-yl)benzoic acid 6-Br-pyridinyl, 4-position Rigid structure, lower solubility Catalysis, metal-organic frameworks
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid 6-MeO-pyridinyl, 4-position; 2-F High acidity (pKa ~2.7), enhanced reactivity Antibacterial agents
3-(6-Bromopyridin-3-yl)acrylic acid 6-Br-pyridinyl, acrylic acid Electrophilic α,β-unsaturated carbonyl Polymer chemistry, crosslinking agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.